molecular formula C14H16N2O5S B2474139 N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide CAS No. 2094661-77-3

N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide

Cat. No.: B2474139
CAS No.: 2094661-77-3
M. Wt: 324.35
InChI Key: BQGZHRWFILQLSK-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonyl group at position 4. The sulfonyl group is linked to an azetidin-3-yl ring, which is further functionalized with a prop-2-enamide moiety. The prop-2-enamide group introduces an α,β-unsaturated system, which may enhance electrophilic reactivity or serve as a Michael acceptor in biological systems .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c1-2-14(17)15-10-8-16(9-10)22(18,19)11-3-4-12-13(7-11)21-6-5-20-12/h2-4,7,10H,1,5-6,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGZHRWFILQLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of reactions involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and azetidine moieties. The general synthetic pathway includes:

  • Formation of the benzodioxine sulfonamide : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides forms the sulfonamide precursor.
  • Azetidine formation : Subsequent reactions with appropriate bromo derivatives lead to the formation of azetidine structures.
  • Final modification : The introduction of the prop-2-enamide group completes the synthesis.

The chemical structure can be represented as follows:

C12H13NO6S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{6}\text{S}

Enzyme Inhibition

One of the most promising applications of this compound lies in its inhibitory effects on key enzymes:

  • α-glucosidase Inhibition : Research indicates that derivatives of benzodioxane exhibit significant inhibitory activity against yeast α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .
  • Acetylcholinesterase Inhibition : Some derivatives also show weak inhibition against acetylcholinesterase, which is relevant for conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications can enhance selectivity and potency against these enzymes .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound's derivatives:

  • Study on Sulfonamides : A study synthesized new sulfonamides containing benzodioxane and acetamide moieties. These compounds were evaluated for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. Most compounds demonstrated substantial inhibition against α-glucosidase, indicating potential for therapeutic use in T2DM .
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to target enzymes. The results correlate well with in vitro findings, supporting their potential as lead compounds for further drug development .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of related sulfonamide derivatives suggest that they may possess cytotoxic effects against various cancer cell lines. This opens avenues for exploring their role in cancer therapeutics .

Summary Table of Applications

Application AreaSpecific ActivityReference
Enzyme Inhibitionα-glucosidase inhibitor
Acetylcholinesterase inhibitor
Anticancer PotentialCytotoxic effects on cancer cell lines
Molecular Docking StudiesBinding affinity predictions

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Azetidine-Containing Derivatives

  • N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a1–6,5b1–6): These compounds, synthesized via condensation of hydrazinoacetyl sulfonamides with aromatic aldehydes, share the azetidine core but differ in substituents. The target compound replaces the chloro and oxo groups with a sulfonyl-benzodioxine and prop-2-enamide, likely improving stability and altering binding kinetics.
  • N-{(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide :
    This glucosylceramide synthase inhibitor contains a benzodioxine and a pyrrolidine ring. The target compound’s smaller azetidine ring may reduce steric hindrance, enhancing target accessibility compared to the bulkier pyrrolidine moiety .

Benzodioxine Derivatives with Enamide Groups

  • 2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide: This enamide derivative (MW: 348.33) features a nitro-substituted benzodioxine and a cyano group. The target compound’s sulfonyl-azetidine group may confer higher solubility compared to the nitro and cyano substituents, which are electron-withdrawing and could limit bioavailability .
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide :
    With a benzazepine-thioether linkage (MW: 398.48), this compound contrasts with the target’s sulfonyl-azetidine group. The thioether may confer redox sensitivity, whereas the sulfonyl group in the target compound enhances oxidative stability .

Sulfonamide and Triazole Analogs

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide :
    This triazole-containing analog (MW: 409.45) includes a pyridine ring, which may enhance π-stacking. The target compound’s azetidine-prop-2-enamide system lacks aromatic nitrogen but offers a rigid, planar enamide for target engagement .

Key Comparative Data

Compound Core Structure Key Substituents Molecular Weight Potential Applications
Target Compound Benzodioxine + Azetidine Sulfonyl, Prop-2-enamide ~400 (estimated) Kinase/Protease Inhibition
5a1–6,5b1–6 Azetidinone Chloro, Oxo, Aryl sulfonamide 350–450 Antimicrobial Agents
EFLEA Benzodioxine N-Hydroxy-N-methylpropanamine 225.26 Psychoactive Research
Enamide Derivative Benzodioxine + Enamide Nitro, Morpholine 348.33 Electrophilic Probe Development
GR Binder Benzodioxine + Indazole Difluoropropanoylamino ~600 Glucocorticoid Receptor Tracers

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide is a compound that integrates a benzodioxane moiety, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16N2O4S
  • Molecular Weight : 300.35 g/mol
  • CAS Number : Not specified in available data.

Anti-inflammatory Activity

Research indicates that derivatives of 1,4-benzodioxane exhibit significant anti-inflammatory properties. For instance, compounds containing a benzodioxane structure have shown effectiveness in inhibiting pro-inflammatory cytokines in various models. A study by Vazquez et al. demonstrated that specific regioisomers of benzodioxane derivatives displayed varying degrees of anti-inflammatory activity based on the position of substituents .

Anticancer Activity

The anticancer potential of benzodioxane derivatives is noteworthy. The compound CCT251236, which includes a benzodioxane moiety, has been identified as an inhibitor of the HSF1 pathway and has shown growth inhibitory activities in ovarian carcinoma xenograft models . This suggests that this compound may also possess similar anticancer properties due to its structural similarities.

Antioxidant and Cytotoxic Effects

The antioxidant properties of benzodioxane derivatives have been documented extensively. They exhibit hepatoprotective effects and cytotoxicity against various cancer cell lines. The presence of the sulfonyl group in this compound may enhance its ability to scavenge free radicals, contributing to its antioxidant activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokines ,
AnticancerGrowth inhibition in ovarian carcinoma models ,
AntioxidantHepatoprotective and cytotoxic effects ,

Case Study: Inhibition of p38 MAPK Pathway

A specific study highlighted the inhibition of the p38 MAPK pathway by certain benzodioxane derivatives. This pathway is crucial in various physiological processes including inflammation and cancer progression. Compounds that effectively inhibit this pathway could provide therapeutic benefits in treating inflammatory diseases and cancers .

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